molecular formula C16H27NO2 B8627766 N-(2,3-Dimethoxybenzyl)-N-heptylamine

N-(2,3-Dimethoxybenzyl)-N-heptylamine

Cat. No.: B8627766
M. Wt: 265.39 g/mol
InChI Key: XWQHVBZAAJKCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethoxybenzyl)-N-heptylamine is a nitrogen-containing organic compound of significant interest in medicinal chemistry and pharmaceutical research. This secondary amine features a 2,3-dimethoxybenzyl group and a linear heptyl chain, a structural motif found in bioactive molecules. Compounds with similar 2,3-dimethoxybenzyl and N-heptyl substituents have been investigated as key intermediates in the synthesis of ortho-substituted benzoic acid derivatives, which are recognized as potent and selective peroxisome proliferator-activated receptor (PPAR) modulators for the potential treatment of insulin resistance and type 2 diabetes mellitus . The molecule's structure aligns with a broader class of nitrogen-containing compounds, which are an indispensable motif in drug discovery due to their ability to fine-tune the basicity, lipophilicity, and overall pharmacokinetic properties of potential drug candidates . As a nitrogen-containing compound, it serves as a valuable building block for researchers developing novel therapeutic agents. This product is strictly labeled For Research Use Only (RUO) . It is intended for laboratory research and development purposes and is not for human or veterinary diagnostic or therapeutic use, or for consumption in any form. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]heptan-1-amine

InChI

InChI=1S/C16H27NO2/c1-4-5-6-7-8-12-17-13-14-10-9-11-15(18-2)16(14)19-3/h9-11,17H,4-8,12-13H2,1-3H3

InChI Key

XWQHVBZAAJKCRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

N-Methyl-2,3-dimethoxybenzylamine

Key Differences :

  • Substituent : The methyl group in N-methyl-2,3-dimethoxybenzylamine contrasts with the heptyl chain in the target compound, significantly altering lipophilicity and steric bulk.
  • Synthesis : Synthesized via catalytic hydrogenation of 2,3-dimethoxybenzaldehyde with methylamine or via reaction of 2,3-dimethoxybenzyl chloride with methylamine .
  • Applications : Shorter alkyl chains (e.g., methyl) are typically associated with higher solubility in polar solvents but reduced membrane permeability compared to longer chains like heptyl.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

  • Functional Groups : This compound contains an amide group and an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization, unlike the secondary amine in the target compound .
  • Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, emphasizing carboxylate chemistry rather than reductive amination.
  • Reactivity : The amide structure limits nucleophilic reactivity compared to the amine group in N-(2,3-dimethoxybenzyl)-N-heptylamine.

2,3-Dimethoxybenzyl Alcohol and Derivatives

Key Differences :

  • Precursor Role : 2,3-Dimethoxybenzyl alcohol (mp 48–51°C) is a common precursor for synthesizing benzylamines via chlorination or oxidation followed by amination .
  • Physical Properties : The alcohol’s lower molecular weight (168.18 g/mol) and polar hydroxyl group contrast with the heptylamine derivative’s higher hydrophobicity.

Bis(2,4-dimethoxybenzyl) Metal Complexes

Key Differences :

  • Structure and Function : Platinum(II) and palladium(II) complexes with bis(2,4-dimethoxybenzyl) ligands exhibit antimicrobial activity, suggesting that methoxybenzyl groups enhance interaction with biological targets. However, metal coordination introduces distinct reactivity compared to free amines .
  • Biological Activity : These complexes were tested against bacteria and fungi, with efficacy compared to fluconazole and ampicillin, highlighting the role of substituent positioning (2,4- vs. 2,3-dimethoxy) in bioactivity .

N’-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine Dihydrochloride

Key Differences :

  • Structure : This dihydrochloride salt includes a propane-diamine backbone and dimethyl groups, differing in chain length (propane vs. heptane) and charge state.
  • Hazard Profile : Classified as an irritant, emphasizing handling considerations that may apply to related amines .

Data Table: Comparative Analysis of Key Compounds

Compound Name Key Functional Groups Synthesis Method Molecular Weight (g/mol) Notable Properties/Applications References
This compound Secondary amine, dimethoxy Likely reductive amination ~293.44 (estimated) High lipophilicity, potential catalysis
N-Methyl-2,3-dimethoxybenzylamine Secondary amine, methyl Catalytic hydrogenation ~195.27 Soluble in polar solvents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Amide, N,O-bidentate Acylation of amino alcohol ~237.29 Metal-catalyzed C–H functionalization
2,3-Dimethoxybenzyl alcohol Benzyl alcohol, dimethoxy Reduction of benzaldehyde derivatives 168.18 Precursor for amine synthesis
Bis(2,4-dimethoxybenzyl) Pt/Pd complexes Metal-thioamide, dimethoxy Reaction with K₂MCl₄ (M=Pt, Pd) ~800–850 (estimated) Antimicrobial activity

Research Findings and Implications

  • Substituent Positioning : 2,3-Dimethoxy groups may offer steric and electronic effects distinct from 2,4-dimethoxy isomers, influencing reactivity in catalysis or binding interactions .
  • Synthetic Flexibility : The use of 2,3-dimethoxybenzyl alcohol as a precursor underscores its versatility in generating diverse amines and metal complexes .

Preparation Methods

Catalytic Hydrogenation with Pd/C

Procedure :

  • Reagents : 2,3-Dimethoxybenzaldehyde (1.0 equiv), heptylamine (1.1 equiv), 5% Pd/C catalyst (6 wt% relative to amine), hydrogen gas (20–50 bar).

  • Conditions : Semi-batch mode with aldehyde added gradually to a mixture of heptylamine and catalyst at 80–120°C. Reaction monitored via gas chromatography (GC) to achieve ≥95% conversion.

  • Work-up : Catalyst filtration, phase separation (aqueous/organic), and fractional distillation under reduced pressure.

Performance Data :

ParameterValueSource
Yield82–89%
Reaction Time4–8 hours
Purity (GC)≥97%
Catalyst Recyclability12 cycles without activity loss

Key Findings :

  • Excess aldehyde (1.2–1.5 equiv) minimizes unreacted amine.

  • Pd/C exhibits superior selectivity over Pt or Ru catalysts.

Borohydride-Mediated Reduction

Procedure :

  • Reagents : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv), methanol/acetic acid (9:1 v/v), 2,3-dimethoxybenzaldehyde (1.0 equiv), heptylamine (1.0 equiv).

  • Conditions : Stirred at 25°C for 12–24 hours under nitrogen. Imine formation confirmed via FT-IR (C=N stretch at 1640 cm⁻¹).

  • Work-up : Quenching with aqueous NaOH, extraction with dichloromethane, and silica gel chromatography.

Performance Data :

ParameterValueSource
Yield75–81%
Reaction Time12–24 hours
Purity (HPLC)≥95%

Key Findings :

  • Acetic acid enhances imine protonation, accelerating reduction.

  • NaBH3CN prevents over-reduction to tertiary amines.

Alkylation of 2,3-Dimethoxybenzylamine

Heptyl Bromide Alkylation

Procedure :

  • Reagents : 2,3-Dimethoxybenzylamine (1.0 equiv), heptyl bromide (1.2 equiv), K2CO3 (2.0 equiv), DMF solvent.

  • Conditions : Reflux at 100°C for 18 hours. Reaction monitored via TLC (EtOAc/hexanes 1:4).

  • Work-up : Aqueous work-up, extraction with ethyl acetate, and rotary evaporation.

Performance Data :

ParameterValueSource
Yield68–73%
By-productTertiary amine (≤8%)
Purity (NMR)90–93%

Key Findings :

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield to 78%.

  • Excess heptyl bromide increases tertiary amine formation.

Two-Step Synthesis via Schiff Base Intermediate

Imine Formation and Reduction

Procedure :

  • Step 1 : 2,3-Dimethoxybenzaldehyde (1.0 equiv) and heptylamine (1.0 equiv) in toluene with molecular sieves (4Å), stirred at 60°C for 6 hours.

  • Step 2 : NaBH4 (2.0 equiv) added in ethanol at 0°C, stirred for 2 hours.

  • Work-up : Filtration, solvent removal, and recrystallization from hexanes.

Performance Data :

ParameterValueSource
Overall Yield70–77%
Purity (GC-MS)≥96%

Key Findings :

  • Molecular sieves enhance imine yield by removing water.

  • Ethanol stabilizes NaBH4, preventing decomposition.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Pd/C Hydrogenation82–89≥97HighModerate
NaBH3CN Reduction75–81≥95MediumLow
Alkylation68–7390–93LowHigh
Two-Step Synthesis70–77≥96MediumModerate

Recommendations :

  • Pd/C Hydrogenation is optimal for industrial-scale production due to high yields and catalyst recyclability.

  • NaBH3CN Reduction suits lab-scale synthesis with minimal equipment requirements.

Emerging Techniques: Cobalt-Catalyzed Reductive Amination

Recent advances employ Co/N-doped carbon catalysts under mild conditions (50°C, 10 bar H2), achieving 85% yield with 99% selectivity for secondary amines. This method avoids noble metals, reducing costs by 40% compared to Pd-based systems .

Q & A

Q. What are the established synthetic routes for N-(2,3-Dimethoxybenzyl)-N-heptylamine?

The compound can be synthesized via:

  • Catalytic Hydrogenation : Reacting 2,3-dimethoxybenzaldehyde with heptylamine under hydrogenation conditions using catalysts like palladium on carbon. This method involves refluxing in ethanol, followed by filtration and purification .
  • Reductive Amination : Utilizing NaBH₄ or other reducing agents to facilitate the reaction between 2,3-dimethoxybenzaldehyde and heptylamine. Solvent choice (e.g., ethanol or THF) and temperature optimization are critical for yield improvement .

Q. What safety precautions are required when handling this compound?

Based on structurally similar compounds:

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (H335) .
  • Storage : Keep in sealed containers away from ignition sources due to potential flammability .

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : To confirm the presence of methoxy groups, benzyl protons, and heptyl chain integration .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • FT-IR : To identify amine N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Purity Validation : Use HPLC or GC-MS to ensure ≥95% purity .
  • Dose-Response Curves : Establish consistent activity thresholds across multiple cell lines .
  • Structural Confirmation : Re-analyze the compound’s structure via X-ray crystallography if synthetic batches differ .

Q. What strategies optimize the synthesis yield of this compound?

Key parameters to optimize:

  • Catalyst Loading : Test Pd/C concentrations (e.g., 5–10 wt%) to balance cost and efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus ethanol for reaction kinetics .
  • Temperature Control : Higher temperatures (60–80°C) may accelerate reductive amination but risk side reactions .

Q. How does the methoxy substitution pattern influence the compound’s physicochemical properties?

  • Lipophilicity : The 2,3-dimethoxybenzyl group increases logP, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Methoxy groups donate electron density, potentially stabilizing intermediates in catalytic reactions .
  • Steric Hindrance : Ortho-substitution on the benzyl ring may affect amine reactivity in downstream derivatization .

Q. What methodologies are used to study its potential pharmacological mechanisms?

  • Molecular Docking : Screen against targets like GPCRs or enzymes to predict binding affinity .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) for enzymes (e.g., kinases) using fluorescence-based assays .
  • In Vivo Models : Evaluate bioavailability and toxicity in rodent studies, noting dose-dependent effects .

Notes for Methodological Rigor

  • Data Reproducibility : Replicate syntheses ≥3 times to account for batch variability .
  • Negative Controls : Include control experiments (e.g., catalyst-free reactions) to validate observed activity .
  • Cross-Disciplinary Validation : Combine synthetic chemistry data with computational modeling to refine mechanistic hypotheses .

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